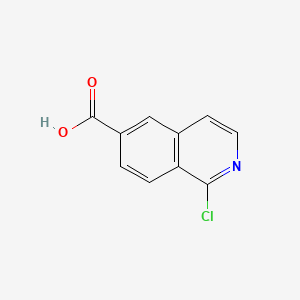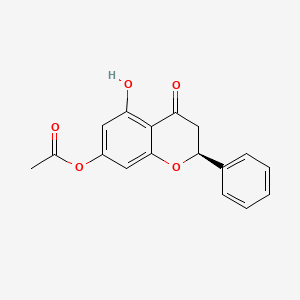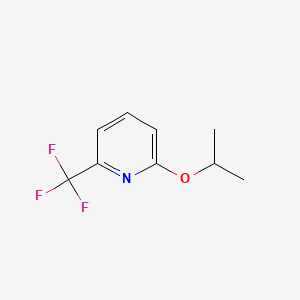![molecular formula C14H22N2O2 B596006 3-[3-(Boc-amino)propyl]aniline CAS No. 1208170-37-9](/img/structure/B596006.png)
3-[3-(Boc-amino)propyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Boc-amino)propyl]aniline, also known as tert-butyl 3-(3-aminophenyl)propylcarbamate, is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Wirkmechanismus
Target of Action
It is known that boc-protected amines, such as this compound, are commonly used in organic synthesis . They are often involved in reactions with various targets, depending on the specific context of the synthesis.
Mode of Action
The compound 3-[3-(Boc-amino)propyl]aniline is a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It is added to amines to prevent them from reacting prematurely during a synthesis . The Boc group can be removed under acidic conditions when the protected amine is needed for further reactions .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially be involved in a variety of biochemical pathways, depending on the final product of the synthesis.
Pharmacokinetics
It is known that the compound is a solid at room temperature , and it is stored in a refrigerator . These properties could potentially affect its bioavailability.
Result of Action
As a boc-protected amine, it is likely used as an intermediate in the synthesis of more complex molecules . Therefore, its primary effect would be its contribution to the formation of these molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which often involves organoboron reagents, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound could potentially be used in a variety of reaction conditions. Additionally, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator .
Biochemische Analyse
Biochemical Properties
3-[3-(Boc-amino)propyl]aniline plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound also interacts with proteins through hydrogen bonding and hydrophobic interactions, which can influence protein folding and stability . Additionally, this compound can form complexes with other biomolecules, such as nucleic acids, affecting their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound can also affect cell proliferation and apoptosis, making it a valuable tool in cancer research. Furthermore, this compound has been observed to alter the function of ion channels and transporters, impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . The compound can also interact with DNA and RNA, causing changes in gene expression. Additionally, this compound can modulate the activity of transcription factors and other regulatory proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or extreme temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival . At high doses, it can induce toxicity and adverse effects, such as oxidative stress and inflammation. Threshold effects have been observed, where a specific dosage range elicits the desired biological response without causing harm. Understanding these dosage effects is crucial for the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can have distinct biological activities. These metabolic pathways can influence the overall effects of this compound on cellular function and organismal health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. Understanding the transport and distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Boc-amino)propyl]aniline typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. One common method involves the reaction of 3-aminopropylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Boc-amino)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-[3-(Boc-amino)propyl]aniline is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for the preparation of various derivatives.
Biology: Used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Boc-amino)propyl bromide: Used as an alkylating reagent.
tert-Butyl 3-(3-aminophenyl)propylcarbamate: Another name for 3-[3-(Boc-amino)propyl]aniline.
N-Boc-aniline: A similar compound with a Boc-protected amino group.
Uniqueness
This compound is unique due to its specific structural configuration, which allows for selective reactions and high stability under various conditions. Its versatility in synthetic applications and potential in pharmaceutical research make it a valuable compound in scientific studies .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(3-aminophenyl)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-9-5-7-11-6-4-8-12(15)10-11/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQFNKDFTUKLPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
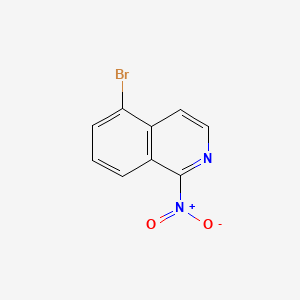

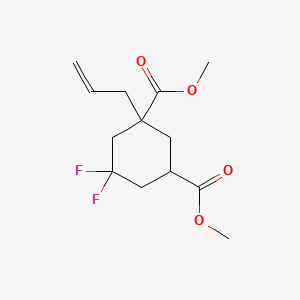
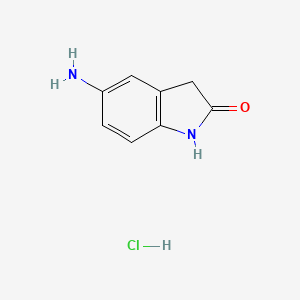
![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/new.no-structure.jpg)
![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)
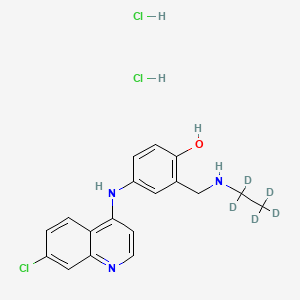
![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)
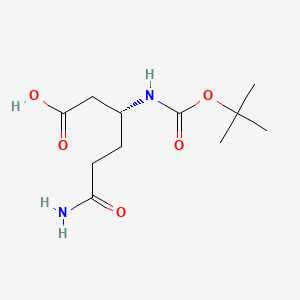
![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)
